molecular formula C25H28N2O4 B11320798 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11320798
M. Wt: 420.5 g/mol
InChI Key: LVOPCVTXLQBYJN-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a chromene scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Scaffold: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and a suitable β-ketoester under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with pyrrolidine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups within the chromene scaffold.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the chromene scaffold.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and chromene scaffold are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and chromene scaffold. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-16-12-17(2)24-21(28)14-23(31-22(24)13-16)25(29)26-15-20(27-10-4-5-11-27)18-6-8-19(30-3)9-7-18/h6-9,12-14,20H,4-5,10-11,15H2,1-3H3,(H,26,29)

InChI Key

LVOPCVTXLQBYJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C

Origin of Product

United States

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